DU125530
Description
DU125530 (2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3(2H)-one-1,1-dioxide) is a selective 5-HT1A receptor antagonist with a high binding affinity (Ki = 0.7 nM) . It exhibits equal potency in displacing agonist and antagonist binding at both pre- and post-synaptic 5-HT1A receptors in rats and humans . Preclinical studies demonstrate its ability to block the discriminative stimulus effects of 5-HT1A agonists like flesinoxan in pigeons, confirming its role as a full antagonist .
Properties
CAS No. |
161611-99-0 |
|---|---|
Molecular Formula |
C23H26ClN3O5S |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]butyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C23H26ClN3O5S/c24-17-15-19(22-20(16-17)31-13-14-32-22)26-11-9-25(10-12-26)7-3-4-8-27-23(28)18-5-1-2-6-21(18)33(27,29)30/h1-2,5-6,15-16H,3-4,7-14H2 |
InChI Key |
LYXKFNHUJJDTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C5C(=CC(=C4)Cl)OCCO5 |
Appearance |
Solid powder |
Other CAS No. |
161611-99-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-benzisothiazol-3(2H)-one, 2-(4-(4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)butyl)-, 1,1-dioxide 2-(4-(4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)butyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide DU 125530 DU-125530 |
Origin of Product |
United States |
Biological Activity
DU125530 is a selective antagonist of the 5-HT1A receptor, a subtype of serotonin receptor implicated in various neuropsychiatric conditions, particularly depression and anxiety disorders. Its biological activity has been characterized through numerous preclinical and clinical studies, demonstrating its potential role in modulating serotonergic neurotransmission.
This compound exhibits high affinity for both pre- and post-synaptic 5-HT1A receptors. Studies have shown that it effectively displaces agonist binding in both rat and human brain tissues at low nanomolar concentrations. The compound acts as a silent antagonist, meaning it occupies the receptor without activating it, which can lead to enhanced serotonergic activity by preventing the inhibitory effects of serotonin on neurotransmitter release .
Key Findings:
- Potency: this compound has comparable potency to established 5-HT1A antagonists, with IC50 values indicating effective displacement of radiolabeled ligands .
- Mechanism: It prevents the suppression of serotonergic activity induced by agonists like 8-OH-DPAT and SSRIs (Selective Serotonin Reuptake Inhibitors), thus potentially enhancing the therapeutic effects of SSRIs .
Clinical Studies
In a double-blind, randomized clinical trial involving patients with major depression, this compound was evaluated for its ability to augment the effects of fluoxetine. Despite its strong pharmacological profile, the addition of this compound did not significantly enhance the antidepressant effects of fluoxetine compared to placebo . This suggests that while this compound effectively occupies 5-HT1A receptors, its blockade of post-synaptic receptors may negate some benefits associated with pre-synaptic receptor activation.
Clinical Trial Data:
| Study Type | Sample Size | Intervention | Outcome |
|---|---|---|---|
| Double-blind trial | 100 (50 each group) | Fluoxetine + Placebo vs. Fluoxetine + this compound | No significant difference in antidepressant efficacy |
Preclinical Studies
Preclinical studies have employed various animal models to assess the behavioral implications of this compound. For instance, in forced swimming tests, this compound demonstrated potential antidepressant-like effects when administered alone or in combination with other serotonergic agents . Additionally, studies using receptor autoradiography confirmed that this compound occupies both pre- and post-synaptic receptors effectively, supporting its role as a potent antagonist in vivo .
Experimental Findings
The following table summarizes key experimental findings related to this compound's biological activity:
| Experiment Type | Findings |
|---|---|
| Autoradiography | High occupancy at 5-HT1A receptors; low nM potency against radioligands. |
| Electrophysiology | Enhanced extracellular serotonin levels in response to SSRIs when combined with this compound. |
| Behavioral Tests | No acceleration of fluoxetine's antidepressant effects; potential behavioral modulation noted. |
Comparison with Similar Compounds
Pharmacological Profile Comparison
Table 1: Binding Affinity and Functional Activity of DU125530 and Analogous 5-HT1A Ligands
Functional Antagonism In Vivo
In a pigeon drug discrimination model, this compound fully (≥80%) blocked the discriminative stimulus of flesinoxan, comparable to WAY 100635 and NAN-190 . In contrast, S15535—structurally related to this compound—acted as a full agonist, highlighting critical differences in functional groups influencing receptor interaction .
Clinical Implications
This contrasts with pindolol, which enhances SSRI onset in clinical settings despite its partial agonism . The discrepancy may arise from this compound’s complete autoreceptor blockade, which could excessively elevate serotonin levels, leading to compensatory mechanisms .
Q & A
Q. What is the molecular mechanism of DU125530 in modulating 5-HT1A receptor activity?
this compound acts as a selective 5-HT1A receptor antagonist with a Ki value of 0.7 nM. It demonstrates equal potency in displacing agonist and antagonist binding to pre- and post-synaptic receptors in rat and human models. Methodologically, radioligand binding assays (e.g., using tritiated 8-OH-DPAT) are critical for quantifying receptor affinity. Researchers should validate selectivity via parallel testing against other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT7) to confirm specificity .
Q. What experimental protocols are recommended for assessing this compound’s brain penetration in vivo?
Use pharmacokinetic studies with LC-MS/MS to measure plasma and brain tissue concentrations post-administration. Key parameters include bioavailability, half-life, and blood-brain barrier permeability. Intraperitoneal or intravenous administration in rodent models, followed by cerebrospinal fluid (CSF) sampling, can clarify distribution dynamics. Solubility in DMSO (as noted in ) requires vehicle controls to avoid confounding effects .
Q. How do researchers ensure reproducibility in this compound’s receptor binding assays?
Standardize assay conditions: pH, temperature, and buffer composition (e.g., Tris-HCl). Use saturating concentrations of radioligands and include nonspecific binding controls (e.g., 10 μM serotonin). Replicate experiments across independent labs to address variability in tissue preparation or receptor density .
Advanced Research Questions
Q. How can contradictory data on this compound’s pre- vs. post-synaptic effects be resolved?
Contradictions may arise from differences in receptor localization (e.g., autoreceptors vs. heteroreceptors). Employ region-specific microinjection in animal models (e.g., dorsal raphe vs. hippocampus) combined with electrophysiology. Quantify downstream biomarkers like cAMP levels or Fos protein expression to differentiate signaling pathways .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For small-sample in vivo studies, Bayesian hierarchical models improve robustness by pooling data across experiments .
Q. How should researchers design studies to evaluate this compound’s functional selectivity in biased signaling?
Utilize BRET (Bioluminescence Resonance Energy Transfer) or β-arrestin recruitment assays to compare G-protein vs. β-arrestin pathways. Pair these with computational modeling of ligand-receptor conformational changes to identify structural determinants of biased antagonism .
Q. What methodologies mitigate off-target effects when testing this compound in complex biological systems?
Combine CRISPR/Cas9 knockout of 5-HT1A receptors with rescue experiments to confirm target specificity. Proteomic profiling (e.g., mass spectrometry) of treated vs. untreated tissues can identify unintended interactions. Cross-validate findings using orthogonal assays like calcium imaging .
Q. How can interspecies variability (rat vs. human) in this compound’s efficacy be addressed?
Conduct comparative studies using human-induced pluripotent stem cell (iPSC)-derived neurons and primary rodent neurons. Assess receptor isoform expression via qPCR and correlate with functional responses (e.g., ligand binding kinetics). Molecular dynamics simulations may explain species-specific binding pocket differences .
Q. What strategies optimize this compound’s stability in long-term behavioral studies?
Preformulate this compound in cyclodextrin complexes or lipid nanoparticles to enhance aqueous stability. Monitor compound degradation via HPLC at regular intervals. For chronic administration, osmotic minipumps ensure consistent delivery and reduce handling stress artifacts .
Q. How should researchers contextualize this compound’s Ki value within broader pharmacological frameworks?
Compare this compound’s Ki with endogenous ligand concentrations (e.g., serotonin in synaptic clefts) to assess physiological relevance. Use Schild analysis to determine antagonist potency (pA2 values) in functional assays. Integrate pharmacokinetic-pharmacodynamic (PK/PD) models to predict in vivo efficacy .
Methodological Guidelines
- Data Contradiction Analysis : Apply triangulation by combining biochemical, behavioral, and computational data. Use meta-analysis tools (e.g., RevMan) to aggregate findings from disparate studies and identify moderators of effect size .
- Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pre-register protocols on platforms like Open Science Framework to reduce bias .
- Reporting Standards : Follow ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Include raw data tables in appendices with processed data in main figures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
